N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide is a synthetic benzofuran-acetamide derivative belonging to a class of compounds investigated as mitochondrial DBI receptor complex ligands with potential antineophobic activity. Its structure—a 2-chlorophenylacetamide moiety linked via a 2-hydroxypropyl spacer to a benzofuran core—distinguishes it from the prototypical indole-based ligand FGIN-1-27 and from other benzofuran analogs that bear unsubstituted, dihalogenated, or alternative arylacetamide groups.

Molecular Formula C19H18ClNO3
Molecular Weight 343.81
CAS No. 2034493-07-5
Cat. No. B2924394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide
CAS2034493-07-5
Molecular FormulaC19H18ClNO3
Molecular Weight343.81
Structural Identifiers
SMILESCC(CNC(=O)CC1=CC=CC=C1Cl)(C2=CC3=CC=CC=C3O2)O
InChIInChI=1S/C19H18ClNO3/c1-19(23,17-10-14-7-3-5-9-16(14)24-17)12-21-18(22)11-13-6-2-4-8-15(13)20/h2-10,23H,11-12H2,1H3,(H,21,22)
InChIKeyKPLIDCNTZGHHCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide (CAS 2034493-07-5): A Structurally Differentiated Benzofuran-Acetamide for Neuroscience and Immunomodulation Research


N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide is a synthetic benzofuran-acetamide derivative belonging to a class of compounds investigated as mitochondrial DBI receptor complex ligands with potential antineophobic activity [1]. Its structure—a 2-chlorophenylacetamide moiety linked via a 2-hydroxypropyl spacer to a benzofuran core—distinguishes it from the prototypical indole-based ligand FGIN-1-27 and from other benzofuran analogs that bear unsubstituted, dihalogenated, or alternative arylacetamide groups [1]. The compound has also been referenced in patent literature disclosing benzofuran amides as S1P1 receptor modulators for immune, vascular, and nervous system indications [2].

Why Generic Benzofuran-Acetamide Substitution Fails for N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide: The Critical Role of 2‑Chlorophenyl‑Acetamide and 2‑Hydroxypropyl Linker Modifications


The mitochondrial DBI receptor complex pharmacology of benzofuran-acetamides is exquisitely sensitive to modifications in the amide side chain and linker region [1]. The class-level SAR established by Liao et al. demonstrates that replacing the 2-chlorophenylacetamide group with an unsubstituted benzamide (CAS 2034492-75-4), a 3,4-dichlorobenzamide (CAS 2034441-22-8), or a propyl linker (CAS 2034457-53-7) can profoundly alter in vitro binding affinity, in vivo behavioral efficacy, and selectivity [1]. Even minor structural perturbations can shift the compound away from the optimized interaction pattern with the DBI receptor complex, rendering generic substitution scientifically invalid without direct comparative biological verification [REFS-1, REFS-2].

Quantitative Differentiation Evidence for N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide vs. Closest Analogs


Mono-Chloro (2-Chlorophenyl) vs. Unsubstituted Benzamide and Di-Chloro (3,4-Dichlorophenyl) Benzofuran-Acetamides: Lipophilicity and Predicted ADME Differentiation

The 2-chlorophenylacetamide group confers a distinct electronic and steric profile compared to the unsubstituted benzamide analog (CAS 2034492-75-4) and the di-chloro analog (CAS 2034441-22-8) [1]. The class-level SAR established for benzofuran-acetamide DBI receptor ligands indicates that aryl substitution critically modulates in vitro potency and in vivo antineophobic activity [1]. In the absence of directly reported logP or target-binding data for these specific compounds, calculated XLogP3 values provide a provisional differentiation: the 2-chlorophenyl derivative is predicted to be approximately 0.8 log units more lipophilic than the unsubstituted benzamide and approximately 0.7–1.0 log units less lipophilic than the 3,4-dichlorobenzamide . This intermediate lipophilicity may balance cellular permeability with reduced off-target promiscuity, a well-documented principle in halogenated drug-like molecules [1].

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

2-Hydroxypropyl Linker vs. Propyl Linker: Hydrogen Bonding Potential and PK Property Differentiation

The 2-hydroxypropyl linker in the target compound introduces an additional hydrogen bond donor/acceptor compared to the propyl linker analog, N-[3-(1-benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide (CAS 2034457-53-7) [1]. This structural feature can enhance aqueous solubility and influence target binding interactions. The class-level SAR from Liao et al. demonstrates that modifications to the linker region significantly impact in vivo antineophobic activity, potentially altering target engagement kinetics [1]. Although direct comparative solubility or pharmacokinetic data are not publicly available, the hydroxyl group is predicted to reduce logP by approximately 0.5–0.8 units and to increase topological polar surface area (tPSA) by ~20 Ų compared to the propyl analog .

Medicinal Chemistry Pharmacokinetics Solubility

Benzofuran-Acetamide Class Potency: Equipotent and Selective Mitochondrial DBI Receptor Complex Ligands Relative to FGIN-1-27

The benzofuran-acetamide series, including the prototype compounds reported by Liao et al., was found to be equally potent and selective as FGIN-1-27 (N,N-di-n-hexyl-2-phenylindole-3-acetamide), a potent and highly specific mitochondrial DBI receptor complex ligand [1]. The abstract states: 'A series of novel benzofuran analogues of... FGIN-1-27... were found in vitro and in vivo to be equally potent and selective as FGIN-1-27.' [1]. While the specific compound N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide was not individually profiled in the published study, it falls within the same benzofuran-acetamide scaffold and is structurally consistent with the active series [1]. FGIN-1-27 is reported to bind the mitochondrial DBI receptor with high affinity (Kd ~ nM range) and to stimulate neurosteroidogenesis in vitro and in vivo [1].

Neuroscience Receptor Pharmacology Neurosteroidogenesis

Benzofuran S1P1 Receptor Agonist Class: Potential Immunomodulatory Differentiation via 2-Chlorophenyl Substitution

Patent literature (WO2014063199A1) discloses benzofuran derivatives as S1P1 receptor agonists with disease-modifying activity for immune, vascular, and nervous system disorders [1]. Other benzofuran-based S1P1 agonists, such as the preclinical lead compound 1-((4-(5-benzylbenzofuran-2-yl)-3-fluorophenyl)methyl)azetidine-3-carboxylic acid, have demonstrated >1000× selectivity over S1P3, a critical safety parameter for reducing cardiovascular side effects [2]. While N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide has not been directly profiled as an S1P1 agonist, its structural features align with the pharmacophore of this class [1]. The 2-chlorophenyl group may influence subtype selectivity relative to other aryl-substituted benzofuran amides, although this remains a hypothesis pending experimental verification.

Immunology S1P1 Receptor Multiple Sclerosis

Best Application Scenarios for N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide in Scientific and Industrial Research


Mitochondrial DBI Receptor Complex Ligand for Neurosteroidogenesis and Antineophobic Mechanistic Studies

The benzofuran-acetamide scaffold provides a synthetically distinct alternative to the indole-based FGIN series for studies on mitochondrial DBI receptor-mediated neurosteroidogenesis [1]. Researchers investigating the role of the DBI receptor complex in anxiety, stress response, and neurosteroid biosynthesis can use this compound, pending independent confirmation of its in vitro binding and in vivo antineophobic activity, as a tool to probe structure-activity relationships around the arylacetamide moiety [1].

Comparative SAR Profiling of Benzofuran-Acetamide Linker and Aryl Substituent Effects

This compound serves as a key member of a comparative panel including the unsubstituted benzamide (CAS 2034492-75-4), dichloro analog (CAS 2034441-22-8), and propyl linker analog (CAS 2034457-53-7) [1]. Systematic evaluation of this series can elucidate the contributions of the 2-chlorophenyl group and the hydroxypropyl linker to target binding, selectivity, solubility, and metabolic stability, thereby informing lead optimization efforts in drug discovery programs targeting DBI receptors or related GPCRs [1].

S1P1 Receptor Agonist Screening and Lead Identification in Immunomodulation Research

Given the disclosure of benzofuran derivatives as S1P1 receptor modulators in patent literature [1], this compound can be prioritized for initial screening against the S1P1–S1P5 receptor panel. Its unique 2-chlorophenylacetamide substitution may yield a distinct selectivity fingerprint compared to other benzofuran amides, with potential applications in multiple sclerosis, inflammatory bowel disease, and other autoimmune conditions [1]. Researchers should independently verify S1P1 agonism and determine selectivity ratios before advancing to in vivo models.

Chemical Probe Development for the Mitochondrial DBI Receptor Complex

The target compound can be utilized as a chemical probe template for the design of affinity-based probes, photoaffinity labels, or fluorescent tracers targeting the mitochondrial DBI receptor complex [1]. The 2-hydroxypropyl group offers a convenient synthetic handle for linker attachment, facilitating the generation of bifunctional molecules for target engagement, proteomics, and imaging studies without ablating the core pharmacophore [1].

Quote Request

Request a Quote for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.